N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a dihydrophthalazinyl acetamide moiety.
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O4/c1-12(25)21-13-8-9-18(28-3)17(10-13)22-19(26)11-16-14-6-4-5-7-15(14)20(27)24(2)23-16/h4-10H,11H2,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
BSGJNUGWOVIABW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Acetylation: Introduction of the acetyl group to the amino group.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Formation of the dihydrophthalazinyl acetamide moiety: This step involves the cyclization and subsequent functionalization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydro-1,2,4-triazol-1-yl)acetamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Acetylamino Group : Enhances solubility and biological activity.
- Methoxyphenyl Group : Contributes to the compound's pharmacological properties.
- Phthalazin Moiety : Known for its reactivity and involvement in various biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 1286102-52-0 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features. Research indicates that compounds with similar phthalazin derivatives exhibit a range of pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression.
- Anti-inflammatory Effects : The structural elements indicate potential interactions with inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial activity.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- A study highlighted its synthesis through multi-step reactions, yielding high purity and yield under controlled conditions.
- Another research article discussed the interaction of phthalazin derivatives with biological targets, emphasizing the need for further investigation into their mechanisms .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Studies : One study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy .
- Anti-inflammatory Trials : Another study explored the anti-inflammatory properties of related compounds, showing promising results in reducing inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
